molecular formula C11H15N3O2 B12469812 N,N-diethyl-3-nitrobenzenecarboximidamide

N,N-diethyl-3-nitrobenzenecarboximidamide

Cat. No.: B12469812
M. Wt: 221.26 g/mol
InChI Key: NEKVGGINNUTJSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-diethyl-3-nitrobenzenecarboximidamide: is an organic compound with the molecular formula C11H15N3O2 It is a derivative of benzenecarboximidamide, where the nitro group is positioned at the third carbon of the benzene ring, and the amide nitrogen is substituted with two ethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-diethyl-3-nitrobenzenecarboximidamide typically involves the nitration of N,N-diethylbenzenecarboximidamide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic, and the temperature must be carefully monitored to avoid decomposition of the product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and concentration, leading to higher yields and purity of the final product. The use of catalysts, such as metal-organic frameworks, can also enhance the efficiency of the nitration process.

Chemical Reactions Analysis

Types of Reactions: N,N-diethyl-3-nitrobenzenecarboximidamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions to form nitroso or nitro derivatives.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium catalyst, and ethanol as a solvent.

    Substitution: Sodium ethoxide in ethanol.

    Oxidation: Potassium permanganate in an acidic medium.

Major Products Formed:

    Reduction: N,N-diethyl-3-aminobenzenecarboximidamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: N,N-diethyl-3-nitrosobenzenecarboximidamide or further oxidized nitro derivatives.

Scientific Research Applications

Chemistry: N,N-diethyl-3-nitrobenzenecarboximidamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It can interact with specific enzymes, altering their activity and providing insights into enzyme function and regulation.

Medicine: The compound’s derivatives are explored for their potential therapeutic properties. For example, some derivatives may exhibit antimicrobial or anticancer activities, making them candidates for drug development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and resins.

Mechanism of Action

The mechanism of action of N,N-diethyl-3-nitrobenzenecarboximidamide involves its interaction with molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, leading to the formation of reactive intermediates that can modify the activity of target proteins. The ethyl groups on the amide nitrogen enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of proteins or cell membranes.

Comparison with Similar Compounds

    N,N-diethyl-3-methylbenzenecarboximidamide: Similar structure but with a methyl group instead of a nitro group.

    N,N-diethyl-3-aminobenzenecarboximidamide: The amino derivative obtained by reducing the nitro group.

    N,N-diethyl-3-nitrosobenzenecarboximidamide: The nitroso derivative formed by partial oxidation of the nitro group.

Uniqueness: N,N-diethyl-3-nitrobenzenecarboximidamide is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity The nitro group can undergo various transformations, making this compound a versatile intermediate in organic synthesis

Properties

Molecular Formula

C11H15N3O2

Molecular Weight

221.26 g/mol

IUPAC Name

N,N-diethyl-3-nitrobenzenecarboximidamide

InChI

InChI=1S/C11H15N3O2/c1-3-13(4-2)11(12)9-6-5-7-10(8-9)14(15)16/h5-8,12H,3-4H2,1-2H3

InChI Key

NEKVGGINNUTJSI-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=N)C1=CC(=CC=C1)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.